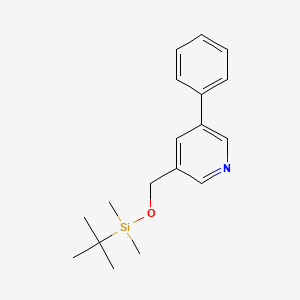

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(((tert-Butyldiméthylsilyl)oxy)méthyl)-5-phénylpyridine est un composé organique qui présente un cycle pyridine substitué par un groupe phényle et un groupe tert-butyldiméthylsilyloxy

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(((tert-Butyldiméthylsilyl)oxy)méthyl)-5-phénylpyridine implique généralement la protection des groupes hydroxyle à l'aide de chlorure de tert-butyldiméthylsilyle (TBDMS-Cl) en présence d'une base comme l'imidazole. La réaction est effectuée dans un solvant comme le diméthylformamide (DMF) à température ambiante pour donner l'éther silylé souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer l'utilisation de systèmes de micro-réacteurs à écoulement, qui offrent une efficacité, une polyvalence et une durabilité accrues par rapport aux procédés discontinus traditionnels . Ces systèmes permettent l'introduction continue du groupe tert-butyldiméthylsilyle dans divers composés organiques.

Analyse Des Réactions Chimiques

Types de réactions

3-(((tert-Butyldiméthylsilyl)oxy)méthyl)-5-phénylpyridine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe éther silylé peut être oxydé pour former les alcools ou aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'éther silylé en groupe hydroxyle correspondant.

Substitution : Le groupe éther silylé peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent le fluorure de tétra-n-butylammonium (TBAF) pour la déprotection, et des agents oxydants comme le KMnO4 ou l'OsO4 pour les réactions d'oxydation . Les réactions sont généralement effectuées dans des solvants tels que le THF ou l'acétonitrile à température ambiante ou à des températures légèrement élevées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les alcools, les aldéhydes et autres dérivés substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

3-(((tert-Butyldiméthylsilyl)oxy)méthyl)-5-phénylpyridine possède plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme groupe protecteur pour les fonctionnalités hydroxyle en synthèse organique.

Biologie : Le composé peut être utilisé dans la synthèse de molécules biologiquement actives et d'intermédiaires.

Médecine : Il peut servir de précurseur dans la synthèse de composés pharmaceutiques.

Industrie : Le composé est utilisé dans la production de divers produits chimiques et matériaux industriels.

Mécanisme d'action

Le mécanisme d'action du 3-(((tert-Butyldiméthylsilyl)oxy)méthyl)-5-phénylpyridine implique la protection des groupes hydroxyle par la formation d'un éther silylé stable. Cette protection empêche les réactions secondaires indésirables lors des étapes synthétiques suivantes. Le groupe tert-butyldiméthylsilyle peut être éliminé sélectivement dans des conditions douces à l'aide de réactifs comme le TBAF, ce qui permet la libération contrôlée du groupe hydroxyle .

Mécanisme D'action

The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylpyridine involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyldimethylsilyl group can be selectively removed under mild conditions using reagents like TBAF, allowing for the controlled release of the hydroxyl group .

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-((tert-Butyldiméthylsilyl)oxy)-propanol

- 3-{[(tert-Butyldiméthylsilyl)oxy]méthyl}azétidine

- (tert-Butyldiméthylsilyloxy)acétaldéhyde

Unicité

3-(((tert-Butyldiméthylsilyl)oxy)méthyl)-5-phénylpyridine est unique en raison de sa combinaison d'un cycle pyridine avec un groupe phényle et un groupe tert-butyldiméthylsilyloxy. Cette structure unique confère une réactivité et une stabilité spécifiques, ce qui la rend précieuse dans diverses applications synthétiques.

Propriétés

Numéro CAS |

1245643-90-6 |

|---|---|

Formule moléculaire |

C18H25NOSi |

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

tert-butyl-dimethyl-[(5-phenylpyridin-3-yl)methoxy]silane |

InChI |

InChI=1S/C18H25NOSi/c1-18(2,3)21(4,5)20-14-15-11-17(13-19-12-15)16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |

Clé InChI |

YEAJBJWOSJYZRV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)

![(5aR,5bS,7aS,8R,10aS,10bR)-8-Ethynyl-5a,7a-dimethyl-3-phenyl-3,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-e]indazol-8-ol](/img/structure/B11831487.png)

![Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate](/img/structure/B11831504.png)

![tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11831505.png)